(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine
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Overview
Description
(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine is a complex organic compound that features a combination of chloro, fluoro, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The initial step involves the methoxylation of a phenyl ring to introduce the methoxy groups at the desired positions.
Introduction of the Fluorophenyl Group: The next step involves the substitution reaction to introduce the fluorophenyl group onto the methoxyphenyl intermediate.
Chlorination: The chlorination step introduces the chloro group at the specified position on the phenyl ring.
Formation of the Methylidenehydroxylamine Moiety: The final step involves the formation of the methylidenehydroxylamine moiety through a condensation reaction with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxylamine moieties.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for drug design and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.
Industry
In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, affecting the activity of enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenyl isocyanate: Shares the chloro and fluoro functional groups but differs in its overall structure and reactivity.
3-Chloro-4-(2’-fluorobenzyloxy)phenylboronic acid: Similar in having the chloro and fluoro groups but differs in the presence of the boronic acid moiety.
2-Chloro-4-nitrophenyl 3-fluorobenzyl ether: Contains similar functional groups but differs in the nitro and ether linkages.
Uniqueness
The uniqueness of (NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine lies in its specific combination of functional groups and its potential for diverse applications. Its ability to participate in various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NE)-N-[[3-chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO3/c1-20-14-7-10(8-18-19)6-12(16)15(14)21-9-11-4-2-3-5-13(11)17/h2-8,19H,9H2,1H3/b18-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHFCTRHQCZQCIX-QGMBQPNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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